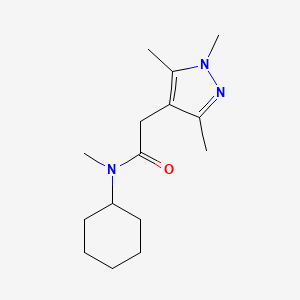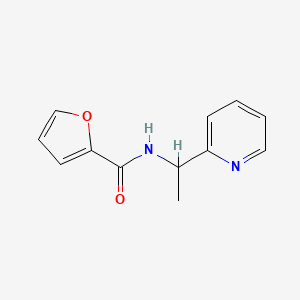![molecular formula C22H24N2O2 B7505348 Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone, also known as PPCM, is a synthetic compound that has been studied for its potential use in scientific research. PPCM is a piperazine derivative that has been shown to have various biological effects, including anxiolytic, antidepressant, and antipsychotic properties.
Mecanismo De Acción
The exact mechanism of action of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
For research on Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone include further studies on its mechanism of action and potential use in the treatment of various neurological disorders. Additionally, studies on the long-term effects of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone use and potential drug interactions are needed. Finally, studies on the potential use of Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone as a diagnostic tool for neurological disorders are also warranted.
Métodos De Síntesis
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of piperazine with 1-phenylcyclobutanecarbonyl chloride, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetyl chloride to yield Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone has been studied for its potential use in various scientific research applications, including as an anxiolytic, antidepressant, and antipsychotic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(18-8-3-1-4-9-18)23-14-16-24(17-15-23)21(26)22(12-7-13-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXOOXQZGUHCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)

![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)



![N-[1-(pyridin-2-yl)ethyl]benzamide](/img/structure/B7505320.png)


![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)

